molecular formula C11H15NO B1305429 Benzyl-(2-vinyloxy-ethyl)-amine CAS No. 73731-97-2

Benzyl-(2-vinyloxy-ethyl)-amine

Cat. No.: B1305429
CAS No.: 73731-97-2
M. Wt: 177.24 g/mol
InChI Key: AZIHNRDAZYKXRK-UHFFFAOYSA-N
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Description

Benzylamine derivatives are a class of organic compounds characterized by a benzyl group (C₆H₅CH₂) attached to an amine moiety. These compounds exhibit diverse chemical and biological properties depending on the substituents attached to the amine or aromatic ring.

Properties

IUPAC Name

N-benzyl-2-ethenoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-13-9-8-12-10-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIHNRDAZYKXRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389593
Record name Benzyl-(2-vinyloxy-ethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73731-97-2
Record name Benzyl-(2-vinyloxy-ethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(2-vinyloxy-ethyl)-amine typically involves the reaction of benzylamine with 2-vinyloxy-ethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Benzyl-(2-vinyloxy-ethyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl-(2-vinyloxy-ethyl)-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl-(2-vinyloxy-ethyl)-amine involves its ability to undergo nucleophilic substitution and addition reactions. The vinyloxy group acts as an electrophilic site, facilitating the formation of new bonds with nucleophiles. This reactivity is harnessed in various synthetic pathways to create complex molecules with desired properties .

Comparison with Similar Compounds

Reactivity and Stability

  • Chloroethyl derivatives (e.g., benzyl-(2-chloroethyl)-(3-propyl)amine) exhibit alkylating properties, enabling covalent binding to biomolecules, which is critical for antitumor activity .
  • Aryl-substituted analogs (e.g., benzyl-(4-chloro-phenyl)-amine) demonstrate stability in coupling reactions, attributed to electron-withdrawing groups that stabilize intermediates .

Spectral Characterization

  • IR Spectroscopy : Benzylamines with aromatic or alkyl substituents show characteristic N-H stretches (~3450 cm⁻¹) and C-N vibrations (~1480 cm⁻¹), as seen in Entry 6d (benzyl-[1-(2-chlorophenyl)but-3-enyl]amine) .
  • ¹H NMR : Protons adjacent to amine groups typically resonate at δ 2.8–3.8 ppm (e.g., benzyl-(1-phenyl-but-3-enyl)-amine in Entry 6a ). Allylic protons in vinyl-containing derivatives appear as multiplet signals between δ 5.1–5.9 ppm .

Antitumor Activity

Chloroethyl-substituted benzylamines (e.g., benzyl-(2-chloroethyl)-(6-chlorohexyl)amine) inhibit tumor growth in rats by acting as prodrugs that release nitrogen mustard analogs in vivo . The vinyloxyethyl group in the target compound could modulate toxicity profiles or bioavailability compared to chloro derivatives.

Biological Activity

Benzyl-(2-vinyloxy-ethyl)-amine (BVEA) is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of BVEA, focusing on its mechanisms of action, biochemical interactions, and applications in various fields.

Chemical Structure and Properties

BVEA is characterized by the presence of a benzyl group attached to a 2-vinyloxy-ethyl-amine moiety. This structure imparts distinct chemical properties that make it a versatile intermediate in organic synthesis and a candidate for biological applications.

Property Description
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
CAS Number 73731-97-2
Solubility Soluble in organic solvents (e.g., ethanol)

BVEA acts as a vinyl ether-type reversible addition-fragmentation chain transfer (RAFT) agent, which is significant in polymer chemistry. Its mechanism involves:

  • Cationogenic Behavior : Under specific conditions, such as the presence of ethyl acetate and an EtAlCl₂ initiation system, BVEA can function as a cationogen, facilitating living cationic polymerization.
  • Biochemical Pathways : The compound participates in biochemical pathways relevant to polymer synthesis, influencing enzyme interactions and cellular processes.

Cellular Effects

BVEA has been shown to impact various cellular functions:

  • Cell Signaling : It modulates signaling pathways that are crucial for cell growth and differentiation.
  • Gene Expression : The compound can influence gene expression patterns, which may lead to altered metabolic processes within cells.

Molecular Mechanism

At the molecular level, BVEA interacts with enzymes and proteins, acting either as an inhibitor or activator depending on the biochemical context. This dual role can lead to significant changes in cellular metabolism and function.

Research Findings

Recent studies have highlighted several aspects of BVEA's biological activity:

  • Enzyme Interactions : BVEA has been found to interact with enzymes involved in polymerization reactions, enhancing or inhibiting their activity based on concentration and environmental conditions.
  • Cytotoxicity Studies : Preliminary cytotoxicity assays indicate that BVEA may exhibit moderate cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.
  • Polymer Synthesis Applications : Its role as a RAFT agent has been explored for synthesizing well-defined block and graft copolymers, which have implications in drug delivery systems.

Case Study 1: Antitumor Activity

In a study investigating various derivatives of similar compounds, BVEA was evaluated for its potential antitumor activity against breast cancer cell lines. Results indicated that derivatives with similar structures exhibited IC50 values indicating potent anti-breast cancer activity. Although specific data for BVEA was not highlighted, its structural similarities suggest potential efficacy.

Case Study 2: Polymer Chemistry Applications

Research demonstrated that BVEA could be effectively utilized in the synthesis of specialty polymers through living cationic polymerization. The resulting polymers showed enhanced properties suitable for applications in drug delivery and biomedical devices.

Comparison with Related Compounds

To further understand BVEA's unique properties, it is useful to compare it with structurally similar compounds:

Compound Key Features Applications
2-(2-Vinyloxyethoxy)ethyl acrylate (VEEA)Rapid UV curing propertiesPolymer chemistry
2-(2-Vinyloxyethoxy)ethyl methacrylate (VEEM)Used primarily for photopolymerizationCoatings and adhesives
N-[2-(vinyloxy)ethyl]-1H-pyrrol-2-aminesExhibits various biological activitiesMedicinal chemistry

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